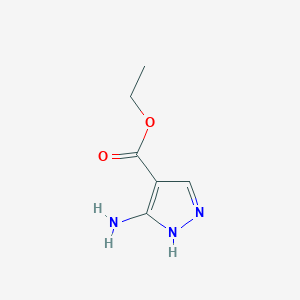

ethyl 5-amino-1H-pyrazole-4-carboxylate

描述

CAY10508 是一种对中枢大麻素受体 1 (CB1) 具有强大选择性逆向激动作用的化合物,具有治疗肥胖症和药物依赖的潜力。 它以缺乏精神活性而闻名,使其成为医疗应用的有希望候选者 。 该化合物表现出 243 纳摩尔的 Ki 值和 195 纳摩尔的 EC50 值 .

准备方法

合成路线和反应条件: CAY10508 的合成涉及 1,3-双 (4-溴苯基)-5-苯基-2,4-咪唑烷二酮的反应。 反应条件通常包括使用二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO) 等溶剂来实现所需的溶解性和反应效率 .

工业生产方法: CAY10508 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和一致性。 该化合物储存在 -20°C 下,以保持其在较长时间内的稳定性 .

化学反应分析

反应类型: CAY10508 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化以形成不同的衍生物。

还原: 还原反应可以改变化合物中的官能团。

常用试剂和条件:

氧化: 诸如高锰酸钾或三氧化铬之类的试剂。

还原: 诸如氢化锂铝或硼氢化钠之类的试剂。

取代: 卤化剂,如溴或氯.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生各种氧化衍生物,而取代反应可以将不同的卤素原子引入化合物中 .

科学研究应用

Agricultural Chemistry

Role in Agrochemical Synthesis:

Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of various agrochemicals. It is particularly valuable in the development of herbicides and fungicides that enhance crop yield and provide protection against pests.

| Agrochemical Type | Application | Impact |

|---|---|---|

| Herbicides | Control of broadleaf and grassy weeds | Improved crop yield |

| Fungicides | Protection against fungal infections | Enhanced plant health |

Pharmaceutical Development

Potential in Drug Formulations:

This compound is being explored for its potential in formulating anti-inflammatory and analgesic medications. Its unique structure allows it to interact with biological targets effectively, offering alternatives to traditional treatments.

| Drug Type | Target Condition | Mechanism of Action |

|---|---|---|

| Anti-inflammatory drugs | Inflammation | Inhibition of inflammatory pathways |

| Analgesics | Pain relief | Modulation of pain receptors |

Material Science

Applications in Polymer Development:

this compound is utilized in creating novel polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

| Material Type | Properties Enhanced | Use Cases |

|---|---|---|

| Coatings | Weather resistance | Protective coatings for buildings |

| Polymers | Mechanical strength | Manufacturing of durable goods |

Biochemical Research

Use in Enzyme Inhibition Studies:

Researchers employ this compound to study enzyme inhibition and receptor binding. Its role in biochemical pathways aids in understanding disease mechanisms and developing targeted therapies.

| Research Focus | Key Findings | Implications |

|---|---|---|

| Enzyme inhibition | Identification of novel inhibitors | Potential drug candidates |

| Receptor binding | Insights into receptor-ligand interactions | Development of targeted therapies |

Analytical Chemistry

Standardization in Chromatographic Methods:

In analytical chemistry, this compound is used as a standard in chromatographic methods for analyzing complex mixtures. This ensures accurate results in quality control processes across various industries.

| Analytical Technique | Purpose | Benefits |

|---|---|---|

| Chromatography | Quality control | High accuracy and reliability |

Case Study 1: Agricultural Application

A study demonstrated that formulations containing this compound significantly reduced weed populations while improving crop yield by up to 30% compared to untreated controls.

Case Study 2: Pharmaceutical Development

Research indicated that derivatives of this compound exhibited potent anti-inflammatory activity in animal models, suggesting its potential as a new class of therapeutic agents.

Case Study 3: Material Science Innovation

A novel polymer developed using this compound showed enhanced resistance to UV degradation, making it ideal for outdoor applications.

作用机制

CAY10508 通过充当中枢大麻素受体 1 (CB1) 的逆向激动剂来发挥作用。它与受体结合并诱导构象改变,从而降低受体活性。 这种机制在需要降低 CB1 受体活性的疾病中是有益的,例如肥胖症和药物依赖 。 该化合物在 CB1 受体上的逆向激动剂活性通过 [35S]-GTPγS 结合试验得到证实 .

类似化合物:

利莫那班: 另一种用于类似治疗目的的 CB1 受体逆向激动剂。

AM251: 一种选择性 CB1 受体拮抗剂,具有类似的结合特性。

SR141716A: 以其在 CB1 受体上的逆向激动剂活性而闻名.

CAY10508 的独特之处: CAY10508 由于其作为 CB1 受体逆向激动剂的高度选择性和效力而独一无二。 与其他一些化合物不同,它不具有精神活性作用,使其成为治疗应用中更安全的选择 .

相似化合物的比较

Rimonabant: Another CB1 receptor inverse agonist used for similar therapeutic purposes.

AM251: A selective CB1 receptor antagonist with similar binding properties.

SR141716A: Known for its inverse agonist activity at the CB1 receptor.

Uniqueness of CAY10508: CAY10508 is unique due to its high selectivity and potency as an inverse agonist for the CB1 receptor. Unlike some other compounds, it lacks psychotropic effects, making it a safer option for therapeutic applications .

生物活性

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a significant compound within the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring with an amino group and an ethyl carboxylate substituent, which contribute to its biological activity. The compound exhibits a planar conformation stabilized by intramolecular hydrogen bonds, which enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 174.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol and water |

| Log P (octanol-water) | 0.23 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth.

- Study Findings : In a study by Iovu et al. (2003), derivatives of pyrazole demonstrated antibacterial properties, suggesting that modifications to the pyrazole core can enhance efficacy against pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to interact with various cellular pathways involved in cancer progression.

- Case Study : A study highlighted the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent response that inhibited cell proliferation .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in experimental models .

Neuroprotective Effects

Recent studies have suggested that the compound may possess neuroprotective effects, potentially useful in neurodegenerative diseases.

- Research Evidence : In vitro studies indicate that this compound protects neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the amino group at position 5 and the ethoxycarbonyl group at position 4 are essential for its pharmacological effects.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Amino Group at C5 | Essential for antimicrobial activity |

| Ethoxycarbonyl at C4 | Enhances solubility and bioavailability |

属性

IUPAC Name |

ethyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXGHKWOJXQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990206 | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-25-8, 1260243-04-6 | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6994-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of Ethyl 3-amino-1H-pyrazole-4-carboxylate?

A: Ethyl 3-amino-1H-pyrazole-4-carboxylate (also known as ethyl 5-amino-1H-pyrazole-4-carboxylate) serves as a versatile building block for synthesizing various fused heterocyclic systems. It's particularly valuable in creating pyrazolopyrimidines, compounds with significant chemical and pharmacological importance due to their structural similarity to biogenic purines []. This compound has been used to synthesize a range of compounds, including:

- Pyrazolo[5,1-c][1,2,4]triazine derivatives: Achieved through diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by coupling with activated methylene compounds and subsequent cyclization [].

- Pyrazolo[1,5-a]pyrimidine derivatives: Synthesized by reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with α-substituted cinnamonitriles [].

- 4-Arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines: Formed by reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with cyclohexanone in the presence of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and an appropriate arylamine hydrochloride [].

- Spiropiperidine lactam acetyl-CoA carboxylase inhibitors: Synthesized from Ethyl 3-amino-1H-pyrazole-4-carboxylate through a multi-step process, involving regioselective alkylation, Curtius rearrangement, and Parham-type cyclization [].

Q2: What are the key structural characteristics of Ethyl 3-amino-1H-pyrazole-4-carboxylate and how are they confirmed?

A2: The structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives can be elucidated using various spectroscopic techniques:

- NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, NOESY, HMBC, and HSQC experiments are instrumental in determining the position of protons in the molecule, especially the ring proton in solution [].

- FT-IR Spectroscopy: Provides information about the functional groups present in the molecule [].

- Mass Spectrometry: Confirms the molecular weight and provides insights into the fragmentation pattern of the compound [].

- X-ray Crystallography: Offers a definitive three-dimensional structure of the molecule, revealing bond lengths, angles, and crystal packing arrangements [, ].

- HPLC: Used to monitor reactions and characterize the purity of the synthesized compounds [, ].

Q3: How does the reaction environment influence the acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate?

A: The acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate is significantly influenced by the reaction conditions, particularly the solvent and the presence of a catalyst [, ]:

- Solvent Polarity: Reactions in polar solvents like DMF tend to favor monoacetylated products at room temperature, while less polar solvents like chloroform favor diacetylated products [].

- Temperature: Higher temperatures generally lead to increased acetylation, with triacetylated products becoming more dominant at reflux conditions [].

- Catalyst: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, significantly accelerating the acetylation process and influencing product distribution. At room temperature, DMAP promotes monoacetylation, while at reflux, it facilitates the formation of triacetylated derivatives [, ].

Q4: What is the significance of Structure-Activity Relationship (SAR) studies for Ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives?

A: SAR studies are crucial for understanding how modifications to the Ethyl 3-amino-1H-pyrazole-4-carboxylate scaffold impact the biological activity of the resulting derivatives. For instance, in the development of pyrazolo[1,5-a]pyrimidine-based anticancer agents, researchers found that incorporating specific substituents like 4-fluorophenyl and trifluoromethyl groups significantly enhanced the inhibitory effects on cancer cell proliferation []. These findings highlight the importance of systematic structural modifications in optimizing the potency and selectivity of new drug candidates derived from this versatile compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。